molecular formula C15H15N3O4 B13181846 2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13181846
M. Wt: 301.30 g/mol
InChI Key: VJIIZRCICYKMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular formula of C15H15N3O4 It is characterized by the presence of a pyrimidine ring substituted with a benzyloxycarbonyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
  • Methyl 2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

Uniqueness

2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzyloxycarbonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)ethyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c1-10(13-16-7-12(8-17-13)14(19)20)18-15(21)22-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

VJIIZRCICYKMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.